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2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride
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Overview
Description
2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a fluorine atom on the phenyl ring and a sulfonyl fluoride group attached to an ethane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 4-fluorobenzene with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
4-Fluorobenzene+Ethane-1-sulfonyl chloride→2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Electrophilic Aromatic Substitution: The fluorine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents are used in the presence of catalysts like iron(III) chloride.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation: Products include sulfonic acids and sulfonates.
Electrophilic Aromatic Substitution: Products include halogenated and nitrated derivatives of the compound.
Scientific Research Applications
2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride is a sulfonyl fluoride compound featuring a fluorophenyl group attached to an ethane chain linked to a sulfonyl fluoride functional group. The sulfonyl fluoride group is known for its reactivity and ability to act as a covalent modifier in biological systems.
Applications in Scientific Research
This compound has diverse applications in scientific research. It can be used as a tool to study protein function through covalent modification, and its derivatives have uses in medicinal chemistry. Several synthetic routes have been developed for its preparation.
Chemical Biology
This compound serves as a tool for studying protein function through covalent modification.
Medicinal Chemistry
Derivatives of this compound have applications in medicinal chemistry. Sulfonyl fluorides exhibit significant biological activity and have been utilized as covalent protein modifiers and strong protease inhibitors. These compounds can irreversibly bind to active sites of enzymes, thereby inhibiting their activity, making them useful in drug design and development, particularly for targeting proteases involved in various diseases, including cancer and viral infections.
Proteomics Research
This compound is employed in proteomics to study protein interactions and modifications.
Biological Studies
The compound is utilized in various biological assays to investigate cellular processes and enzyme activities.
Properties and Reactivity
The compound's specific fluorine substitution enhances its electrophilicity and reactivity towards nucleophiles compared to other similar compounds. The sulfonyl fluoride group in this compound participates in nucleophilic substitution reactions, where the sulfur atom can be attacked by nucleophiles, leading to the formation of sulfonamides or other derivatives. It can also undergo hydrolysis to form the corresponding sulfonic acid and react with various amines to form sulfonamide derivatives, which are important in medicinal chemistry.
Table of Related Compounds
Here are some related compounds and their unique characteristics:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-(4-Bromophenyl)ethane-1-sulfonyl fluoride | Bromine substituent instead of fluorine | Different reactivity due to bromine's larger size |
2-(Phenyl)ethane-1-sulfonyl fluoride | No halogen substituent | Lacks enhanced reactivity from halogen atoms |
2-(4-Chlorophenyl)ethane-1-sulfonyl chloride | Chlorine substituent | Chloride is less reactive than fluoride |
2-(4-Methylphenyl)ethane-1-sulfonyl fluoride | Methyl group as substituent | Alters electronic properties compared to halogens |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable adducts with amino acids such as serine, cysteine, and lysine in proteins. This reactivity makes it a potent inhibitor of enzymes that contain these amino acids in their active sites .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride
- 2-(4-Fluorophenyl)ethane-1-sulfonic acid
- 2-(4-Fluorophenyl)ethane-1-sulfonamide
Uniqueness
2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. This reactivity is particularly advantageous in bioorthogonal chemistry, where selective and rapid reactions are required .
Biological Activity
2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride is a sulfonyl fluoride compound notable for its biological activity, particularly in the context of medicinal chemistry and protein modification. This compound features a sulfonyl fluoride group, which is characterized by its high reactivity, allowing it to act as a covalent modifier of proteins and enzymes. The purpose of this article is to detail the biological activities associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C9H10FNO2S. The presence of the fluorophenyl group enhances its electrophilic properties, making it an effective reagent in biological systems.
Table 1: Structural Features of Related Compounds
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-(4-Bromophenyl)ethane-1-sulfonyl fluoride | Bromine substituent instead of fluorine | Different reactivity due to bromine's larger size |
2-(Phenyl)ethane-1-sulfonyl fluoride | No halogen substituent | Lacks enhanced reactivity from halogen atoms |
2-(4-Chlorophenyl)ethane-1-sulfonyl chloride | Chlorine substituent | Chloride is less reactive than fluoride |
2-(4-Methylphenyl)ethane-1-sulfonyl fluoride | Methyl group as substituent | Alters electronic properties compared to halogens |
The sulfonyl fluoride group in this compound allows for nucleophilic substitution reactions. This property is critical for its role as a covalent inhibitor. The compound can irreversibly bind to active sites on enzymes, particularly targeting proteases involved in various diseases, including cancer and viral infections .
Case Study: Protease Inhibition
Research has demonstrated that sulfonyl fluorides can effectively inhibit proteases by forming stable covalent bonds with active site residues. For instance, studies involving enzyme assays indicated that this compound could selectively modify cysteine residues in target proteins, thus probing enzyme mechanisms and cellular pathways.
Biological Applications
The biological activity of this compound extends to various applications in drug design and development:
- Covalent Protein Modifiers : The compound has been utilized to study protein interactions and functions by selectively modifying specific amino acid residues.
- Protease Inhibitors : Its ability to inhibit proteases makes it valuable in therapeutic contexts, particularly in treating diseases where protease activity is dysregulated.
- Chemical Probes : It serves as a chemical probe in biological research, aiding in the understanding of protein dynamics and interactions within complex biological systems .
Research Findings
Recent studies have focused on expanding the understanding of sulfonyl fluoride compounds through structure-activity relationship (SAR) analyses. These investigations have revealed that small modifications in the chemical structure can significantly alter binding affinity and selectivity towards target proteins. For example, variations in the substituents on the phenyl ring can enhance or reduce the compound's electrophilicity and reactivity .
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C8H8F2O2S |
---|---|
Molecular Weight |
206.21 g/mol |
IUPAC Name |
2-(4-fluorophenyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H8F2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2 |
InChI Key |
JZCYOQPPELKJHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)F)F |
Origin of Product |
United States |
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